molecular formula C9H14N2O2S B2776023 tert-Butyl (2-methylthiazol-4-yl)carbamate CAS No. 848472-61-7

tert-Butyl (2-methylthiazol-4-yl)carbamate

Cat. No.: B2776023
CAS No.: 848472-61-7
M. Wt: 214.28
InChI Key: NNWHAYYMOHDJME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-methylthiazol-4-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-methylthiazol-4-amine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions are generally mild, often carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action for tert-Butyl (2-methylthiazol-4-yl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-methylthiazol-4-yl)carbamate is unique due to the presence of the thiazole ring, which can impart additional reactivity and functionality compared to other carbamates. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

tert-butyl N-(2-methyl-1,3-thiazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-6-10-7(5-14-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHAYYMOHDJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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